

- Shielded/Chelated Aromatic Amines (e.g., C8): Least reactive. The C8-amino group forms a stable intramolecular hydrogen bond with the quinoline ring nitrogen (N1), significantly reducing the availability of its lone pair for nucleophilic attack. Furthermore, the peri-interaction with C1-H creates steric drag.

Mechanistic Insight: The "Peri-Effect" & H-Bonding

To achieve selectivity, one must exploit the specific deactivation of the C8-amine.

- The C8-Lock: In non-polar solvents, the 8-amino group acts as a hydrogen bond donor to the N1 ring nitrogen. This "locks" the nitrogen lone pair, raising the activation energy for acylation.
- The C5-Availability: The 5-amino group lacks this stabilization and reacts under kinetic control.

Graphviz Diagram: Selectivity Mechanism The following diagram illustrates the kinetic pathway favoring C5-acylation over C8.

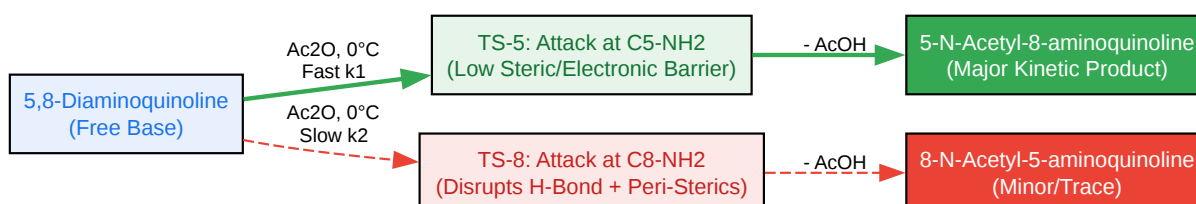


Fig 1. Kinetic competition showing preferential acylation at C5 due to C8 H-bond locking.

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Experimental Protocols

Protocol A: Chemoselective Acylation of Aliphatic Side Chains

Target: Primaquine-type substrates (Aromatic amine + Distant Aliphatic amine)

Context: The aliphatic amine is significantly more basic (

) than the aromatic amine (

). This huge

allows for exclusive acylation of the side chain using a buffered aqueous system which protonates the aromatic amine (rendering it non-nucleophilic) while leaving the aliphatic amine reactive.

Reagents:

- Substrate (e.g., Primaquine diphosphate)[1]
- Acetic Anhydride (

)[2]
- Sodium Acetate (

)
- Solvent: Water or biphasic

/DCM.

Step-by-Step:

- Dissolution: Dissolve the diamine salt (1.0 equiv) in water (10 vol). Add

(3.0 equiv) to buffer the solution to pH ~4-5.
 - Why? At this pH, the aromatic amine is almost entirely unreactive, while the aliphatic amine retains sufficient nucleophilicity.
- Addition: Cool to 0°C. Add

(1.1 equiv) dropwise over 15 minutes.
- Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
- Workup: Basify with saturated

to pH 8. Extract with EtOAc.[2] The aromatic amine remains free.

Protocol B: Regioselective Acylation of 5,8-Diaminoquinoline

Target: Mono-acylation of the C5-amine in the presence of C8-amine.

Context: Both amines are aromatic.[3] Selectivity relies on the "C8-Lock" (intramolecular H-bond). Using a non-polar solvent preserves this H-bond, deactivating position 8.

Reagents:

- Substrate: 5,8-Diaminoquinoline (Free base)
- Reagent: Acetic Anhydride (1.05 equiv)
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
 - Critical: Avoid alcohols or water, which can disrupt the intramolecular H-bond and lower selectivity.

Step-by-Step:

- Preparation: Dissolve 5,8-diaminoquinoline (1.0 equiv) in anhydrous DCM (20 vol) under .
- Temperature Control: Cool the solution to -10°C (ice/salt bath).
 - Expertise: Lower temperature amplifies the difference in activation energy () between the two sites.
- Addition: Dilute (1.05 equiv) in DCM (5 vol). Add this solution dropwise over 1 hour via syringe pump or addition funnel.
 - Why? Slow addition prevents local high concentrations of that could lead to bis-acylation.

- Quench: Once TLC shows consumption of starting material (usually < 2 hours), quench with cold saturated .
- Purification: The major product (5-N-acetyl) often precipitates or can be separated via column chromatography (MeOH/DCM gradient).

Data Summary & Troubleshooting

Table 1: Reactivity Profile of Aminoquinoline Positions

Position	Reactivity Rank	Dominant Factor	Recommended Condition for Selective Acylation
Side Chain ()	1 (Highest)	High Nucleophilicity ()	Aqueous buffer (pH 4-5), , 0°C
C5, C6, C7	2 (Medium)	Resonance (Aniline-like)	DCM, -10°C, 1.0 eq
C8	3 (Lowest)	H-bonding (to N1) + Sterics	Reflux in or use DMAP catalyst
C2, C4	4 (Variable)	Tautomerism (Amidine character)	Harsh conditions required

Troubleshooting Guide:

- Issue: Over-acylation (Bis-acetylated product formed).
 - Cause: Temperature too high or addition too fast.
 - Fix: Lower temp to -20°C. Reduce to 0.95 equiv.

- Issue: Poor Solubility.
 - Cause: Diaminoquinolines can be insoluble in non-polar solvents.
 - Fix: Use THF instead of DCM. Avoid DMF if possible as it can accelerate reaction rates non-selectively.
- Issue: Loss of Selectivity at C8.
 - Cause: Presence of acid or protic solvents disrupting the N1-NH8 H-bond.
 - Fix: Ensure starting material is a free base (not a HCl salt). Use anhydrous, non-protic solvents.

Workflow Visualization

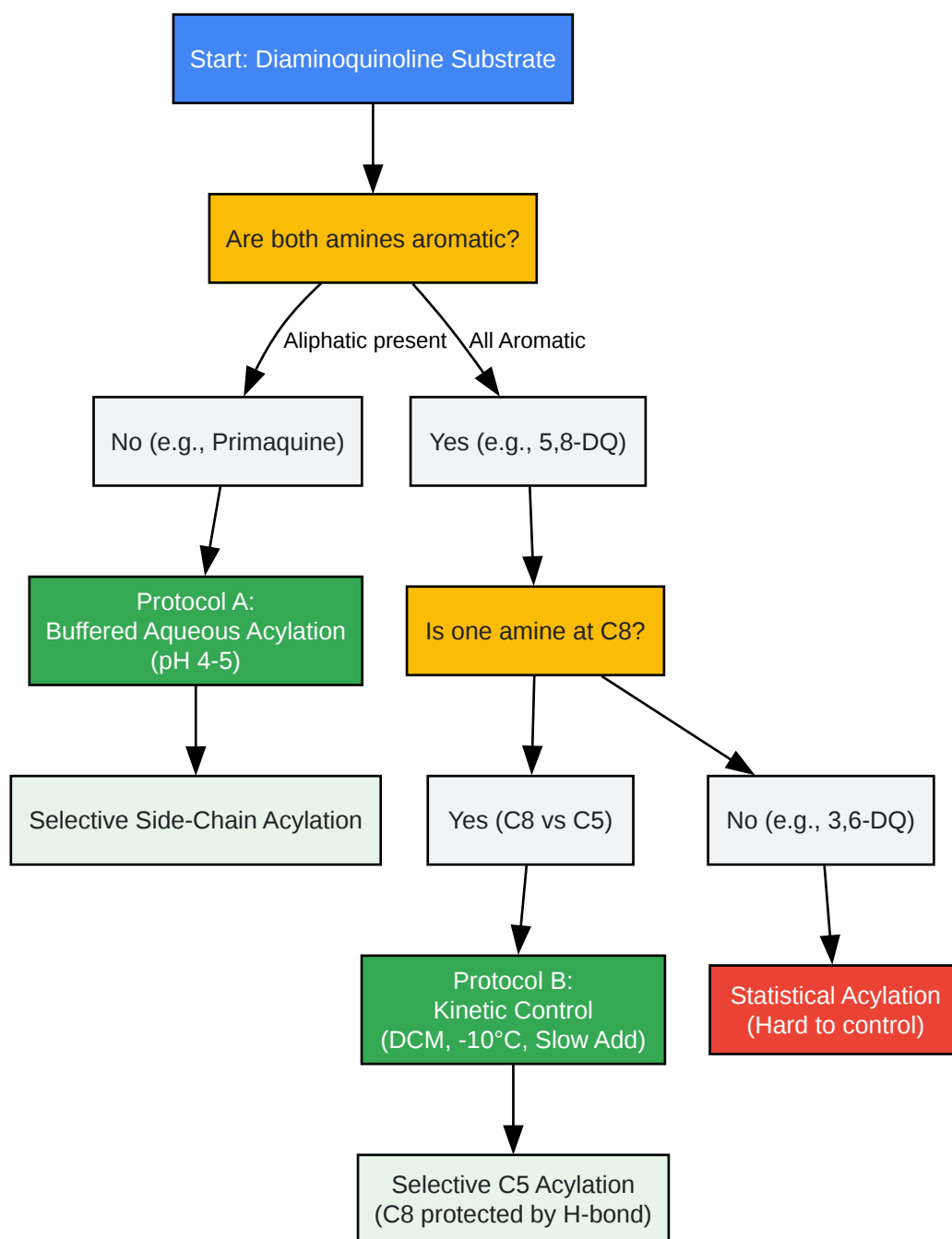


Fig 2. Decision tree for selecting the optimal acylation protocol.

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